Cas no 2172157-03-6 (2-5-cyclopropyl-1-(4-methoxybutyl)-1H-1,2,3-triazol-4-ylacetamide)

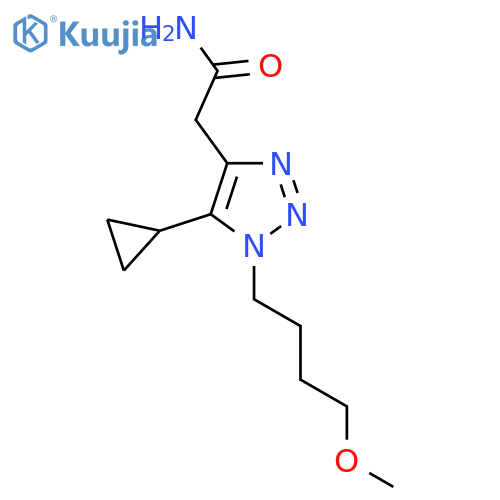

2172157-03-6 structure

商品名:2-5-cyclopropyl-1-(4-methoxybutyl)-1H-1,2,3-triazol-4-ylacetamide

2-5-cyclopropyl-1-(4-methoxybutyl)-1H-1,2,3-triazol-4-ylacetamide 化学的及び物理的性質

名前と識別子

-

- 2-5-cyclopropyl-1-(4-methoxybutyl)-1H-1,2,3-triazol-4-ylacetamide

- 2-[5-cyclopropyl-1-(4-methoxybutyl)-1H-1,2,3-triazol-4-yl]acetamide

- 2172157-03-6

- EN300-1597490

-

- インチ: 1S/C12H20N4O2/c1-18-7-3-2-6-16-12(9-4-5-9)10(14-15-16)8-11(13)17/h9H,2-8H2,1H3,(H2,13,17)

- InChIKey: VXTRIHZTBOUCFU-UHFFFAOYSA-N

- ほほえんだ: O(C)CCCCN1C(=C(CC(N)=O)N=N1)C1CC1

計算された属性

- せいみつぶんしりょう: 252.15862589g/mol

- どういたいしつりょう: 252.15862589g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 8

- 複雑さ: 283

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.4

- トポロジー分子極性表面積: 83Ų

2-5-cyclopropyl-1-(4-methoxybutyl)-1H-1,2,3-triazol-4-ylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1597490-10000mg |

2-[5-cyclopropyl-1-(4-methoxybutyl)-1H-1,2,3-triazol-4-yl]acetamide |

2172157-03-6 | 10000mg |

$8819.0 | 2023-09-23 | ||

| Enamine | EN300-1597490-0.1g |

2-[5-cyclopropyl-1-(4-methoxybutyl)-1H-1,2,3-triazol-4-yl]acetamide |

2172157-03-6 | 0.1g |

$1804.0 | 2023-06-04 | ||

| Enamine | EN300-1597490-2.5g |

2-[5-cyclopropyl-1-(4-methoxybutyl)-1H-1,2,3-triazol-4-yl]acetamide |

2172157-03-6 | 2.5g |

$4019.0 | 2023-06-04 | ||

| Enamine | EN300-1597490-10.0g |

2-[5-cyclopropyl-1-(4-methoxybutyl)-1H-1,2,3-triazol-4-yl]acetamide |

2172157-03-6 | 10g |

$8819.0 | 2023-06-04 | ||

| Enamine | EN300-1597490-5.0g |

2-[5-cyclopropyl-1-(4-methoxybutyl)-1H-1,2,3-triazol-4-yl]acetamide |

2172157-03-6 | 5g |

$5949.0 | 2023-06-04 | ||

| Enamine | EN300-1597490-50mg |

2-[5-cyclopropyl-1-(4-methoxybutyl)-1H-1,2,3-triazol-4-yl]acetamide |

2172157-03-6 | 50mg |

$1723.0 | 2023-09-23 | ||

| Enamine | EN300-1597490-100mg |

2-[5-cyclopropyl-1-(4-methoxybutyl)-1H-1,2,3-triazol-4-yl]acetamide |

2172157-03-6 | 100mg |

$1804.0 | 2023-09-23 | ||

| Enamine | EN300-1597490-500mg |

2-[5-cyclopropyl-1-(4-methoxybutyl)-1H-1,2,3-triazol-4-yl]acetamide |

2172157-03-6 | 500mg |

$1968.0 | 2023-09-23 | ||

| Enamine | EN300-1597490-5000mg |

2-[5-cyclopropyl-1-(4-methoxybutyl)-1H-1,2,3-triazol-4-yl]acetamide |

2172157-03-6 | 5000mg |

$5949.0 | 2023-09-23 | ||

| Enamine | EN300-1597490-1000mg |

2-[5-cyclopropyl-1-(4-methoxybutyl)-1H-1,2,3-triazol-4-yl]acetamide |

2172157-03-6 | 1000mg |

$2050.0 | 2023-09-23 |

2-5-cyclopropyl-1-(4-methoxybutyl)-1H-1,2,3-triazol-4-ylacetamide 関連文献

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

2172157-03-6 (2-5-cyclopropyl-1-(4-methoxybutyl)-1H-1,2,3-triazol-4-ylacetamide) 関連製品

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量